molecular formula C17H11N5O7 B5889590 5-(4-nitrophenyl)-2-furaldehyde (2,4-dinitrophenyl)hydrazone

5-(4-nitrophenyl)-2-furaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No. B5889590
M. Wt: 397.3 g/mol
InChI Key: DZDZZGZLMMAWSM-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenyl)-2-furaldehyde (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research for its ability to react with carbonyl groups. DNPH is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent for the detection and quantification of aldehydes and ketones in a variety of biological and environmental samples.

Mechanism of Action

DNPH reacts with carbonyl groups to form a stable hydrazone derivative. The reaction is typically carried out in acidic conditions, which promotes the formation of the hydrazone. The resulting hydrazone can be analyzed by a variety of techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects. However, it is important to handle DNPH with care, as it is a potential irritant and can cause respiratory and skin irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNPH is its ability to react with a wide range of carbonyl compounds, making it a versatile reagent for the detection and quantification of aldehydes and ketones. However, DNPH has some limitations, including its sensitivity to pH and the potential for interference from other compounds in the sample matrix.

Future Directions

There are several future directions for the use of DNPH in scientific research. One potential area of application is in the development of new analytical methods for the detection and quantification of carbonyl compounds in complex matrices. Another area of interest is the use of DNPH in the analysis of carbonyl compounds in biological samples, such as blood and urine. Additionally, there is potential for the use of DNPH in the development of new drugs or therapies for the treatment of diseases that are associated with carbonyl stress.

Synthesis Methods

DNPH can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with 5-(4-nitrophenyl)-2-furaldehyde. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified by recrystallization.

Scientific Research Applications

DNPH has a wide range of applications in scientific research, particularly in the field of analytical chemistry. DNPH is commonly used as a reagent for the detection and quantification of aldehydes and ketones in a variety of biological and environmental samples. DNPH is also used in the analysis of food, water, and air samples for the presence of carbonyl compounds.

properties

IUPAC Name

2,4-dinitro-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O7/c23-20(24)12-3-1-11(2-4-12)17-8-6-14(29-17)10-18-19-15-7-5-13(21(25)26)9-16(15)22(27)28/h1-10,19H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDZZGZLMMAWSM-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dinitro-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]aniline

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